molecular formula C19H23FN2O4S B12491625 N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide

N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide

Cat. No.: B12491625
M. Wt: 394.5 g/mol
InChI Key: ZMHRPNJYTBCYCN-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxyphenyl group, and a fluorobenzenesulfonamido group

Properties

Molecular Formula

C19H23FN2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

N-tert-butyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C19H23FN2O4S/c1-19(2,3)21-18(23)13-22(15-7-9-16(26-4)10-8-15)27(24,25)17-11-5-14(20)6-12-17/h5-12H,13H2,1-4H3,(H,21,23)

InChI Key

ZMHRPNJYTBCYCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of tert-butylamine with 4-methoxyphenylacetic acid to form N-tert-butyl-4-methoxyphenylacetamide. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonamide group can produce N-tert-butyl-2-[N-(4-methoxyphenyl)amino]acetamide .

Scientific Research Applications

N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antitumor and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, while the fluorobenzene ring can engage in hydrophobic interactions. These interactions collectively contribute to the compound’s inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorobenzenesulfonamido group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

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